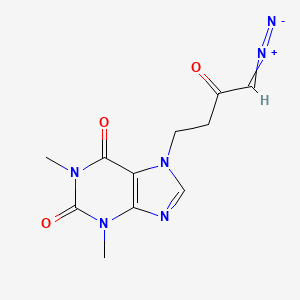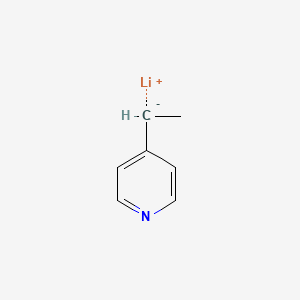
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is a diazo compound characterized by the presence of a diazonium group attached to a phosphoryl group and a phenyl group. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate typically involves the reaction of a diazonium salt with a phosphorylating agent. One common method is the reaction of a diazonium salt with dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester: Similar in structure but with a methyl ester group instead of a phenyl group.
(E)-2-Diazonio-2-(diethoxyphosphoryl)-1-propoxyethenolate: Contains diethoxyphosphoryl and propoxy groups instead of dimethoxyphosphoryl and phenyl groups.
Uniqueness
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is unique due to its combination of a diazonium group with a phosphoryl group and a phenyl group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
60190-80-9 |
|---|---|
Formule moléculaire |
C10H11N2O4P |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
2-diazo-2-dimethoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C10H11N2O4P/c1-15-17(14,16-2)10(12-11)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
ALULPXVSKVPGCZ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=[N+]=[N-])C(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)




![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)
